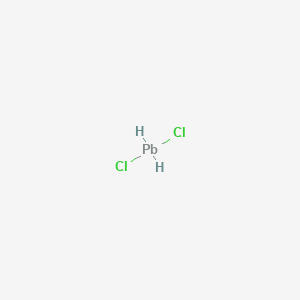
Dichloroplumbane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white solid under ambient conditions and is poorly soluble in water . This compound is significant in various industrial and scientific applications, particularly in the synthesis of perovskite materials for solar cells and other electronic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(II) chloride can be synthesized through several methods:
Reaction of Lead Nitrate with Hydrochloric Acid: [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]
Reaction of Lead(IV) Oxide with Hydrochloric Acid: [ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Direct Chlorination of Lead: [ \text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 ]
Industrial Production Methods: In industrial settings, lead(II) chloride is often produced by reacting lead metal or lead compounds with hydrochloric acid. The purified product can be obtained through sublimation, which involves heating the compound to its sublimation point and then condensing the vapor back into a solid form .
Types of Reactions:
-
Oxidation and Reduction: Lead(II) chloride can undergo oxidation to form lead(IV) chloride: [ \text{PbCl}_2 + \text{Cl}_2 \rightarrow \text{PbCl}_4 ]
-
Substitution Reactions: Lead(II) chloride reacts with alkylating agents to form organolead compounds: [ 2\text{PbCl}_2 + 4\text{RLi} \rightarrow \text{R}_4\text{Pb} + 4\text{LiCl} + \text{Pb} ]
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the synthesis and dissolution of lead(II) chloride.
Chlorine Gas (Cl₂): Used for oxidation reactions.
Alkylating Agents (e.g., Grignard Reagents): Used for forming organolead compounds.
Major Products:
Lead(IV) Chloride (PbCl₄): Formed through oxidation.
Organolead Compounds: Formed through substitution reactions.
Scientific Research Applications
Lead(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds and organolead reagents.
Biology: Employed in studies involving lead toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in radiotherapy due to its high atomic number and density.
Mechanism of Action
Lead(II) chloride exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into lead(II) ions (Pb²⁺) and chloride ions (Cl⁻). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. The compound’s high density and atomic number also make it effective in blocking radiation, which is useful in radiotherapy applications .
Comparison with Similar Compounds
- Lead(II) Fluoride (PbF₂)
- Lead(II) Bromide (PbBr₂)
- Lead(II) Iodide (PbI₂)
Comparison:
- Solubility: Lead(II) chloride is poorly soluble in water, similar to lead(II) fluoride and lead(II) iodide, but less soluble than lead(II) bromide .
- Reactivity: Lead(II) chloride can form complex ions with chloride ions, a property it shares with other lead(II) halides .
- Applications: While all lead(II) halides are used in various industrial and scientific applications, lead(II) chloride is particularly significant in the production of perovskite materials for solar cells .
Lead(II) chloride’s unique properties, such as its ability to form complex ions and its role in perovskite synthesis, distinguish it from other similar compounds.
Properties
Molecular Formula |
Cl2H2Pb |
|---|---|
Molecular Weight |
280 g/mol |
IUPAC Name |
dichloroplumbane |
InChI |
InChI=1S/2ClH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |
InChI Key |
LIGWDQJYFXTLPL-UHFFFAOYSA-L |
Canonical SMILES |
Cl[PbH2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















